Propyltriphenylphosphonium bromide

Catalog No.
S773877
CAS No.
6228-47-3
M.F
C21H22BrP
M. Wt
385.3 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Propyltriphenylphosphonium bromide

CAS Number

6228-47-3

Product Name

Propyltriphenylphosphonium bromide

IUPAC Name

triphenyl(propyl)phosphanium;bromide

Molecular Formula

C21H22BrP

Molecular Weight

385.3 g/mol

InChI

InChI=1S/C21H22P.BrH/c1-2-18-22(19-12-6-3-7-13-19,20-14-8-4-9-15-20)21-16-10-5-11-17-21;/h3-17H,2,18H2,1H3;1H/q+1;/p-1

InChI Key

XMQSELBBYSAURN-UHFFFAOYSA-M

SMILES

CCC[P+](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3.[Br-]

Synonyms

Triphenylpropylphosphonium Bromide; Bromo(propyl)triphenylphosphorane; NSC 50539; Propyltriphenylphosphonium Bromide;

Canonical SMILES

CCC[P+](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3.[Br-]

The exact mass of the compound Triphenyl(propyl)phosphonium bromide is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 50539. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Propyltriphenylphosphonium bromide (CAS: 6228-47-3) is a fundamental, unstabilized Wittig reagent precursor widely utilized in organic synthesis and phase-transfer catalysis [1]. As a highly crystalline phosphonium salt with a robust thermal stability profile (melting point ~233–238 °C), it serves as the standard source for generating propylidene ylides [2]. Its procurement value is driven by its predictable Z-selective olefination profile and its compatibility with both traditional anhydrous conditions and modern solid-liquid phase-transfer protocols, making it a highly reliable reagent for industrial scale-up [1].

Substituting Propyltriphenylphosphonium bromide with its shorter-chain homolog, Ethyltriphenylphosphonium bromide, or different halides (e.g., iodide) fundamentally alters downstream product architecture and process efficiency [1]. Chain length directly dictates the resulting alkene structure (propylidene vs. ethylidene incorporation), which is non-negotiable in total synthesis and active pharmaceutical ingredient (API) manufacturing. Furthermore, attempting to substitute the bromide salt with the corresponding iodide salt alters the solubility profile and the kinetics of ylide generation, potentially requiring complete re-optimization of the base and solvent system to avoid diminished yields or skewed Z/E stereoselectivity [2].

Precursor Synthesis Efficiency in Green Solvents

When evaluating phosphonium salts for sustainable scale-up, Propyltriphenylphosphonium bromide demonstrates higher formation efficiency in less toxic solvents compared to its shorter-chain analog. In isopropanol at 120 °C, the synthesis of Propyltriphenylphosphonium bromide achieves a 71.8% yield, outperforming Ethyltriphenylphosphonium bromide, which only reaches a 65.2% yield under identical conditions [1].

Evidence DimensionSynthesis yield in isopropanol
Target Compound DataPropyltriphenylphosphonium bromide (71.8% yield)
Comparator Or BaselineEthyltriphenylphosphonium bromide (65.2% yield)
Quantified Difference+6.6% absolute yield improvement
Conditions120 °C in isopropanol for 20 hours

Demonstrates measurable manufacturability advantages and precursor suitability in greener, less toxic solvent systems for industrial scale-up.

Solid-Liquid Phase-Transfer Olefination Yield

The choice of base critically impacts the efficiency of ylide generation from Propyltriphenylphosphonium bromide. Under solid-liquid phase-transfer conditions, reacting this salt with potassium carbonate in dioxane achieves a nearly quantitative yield (~96%) of the target alkene. In contrast, using hydroxide bases (such as NaOH or KOH) results in modest reactivity due to competitive Cannizzaro reactions and ylide hydrolysis [1].

Evidence DimensionAlkene yield via Wittig reaction
Target Compound DataPropyltriphenylphosphonium bromide with K2CO3 in dioxane (~96% yield)
Comparator Or BaselinePropyltriphenylphosphonium bromide with NaOH (modest/low yield due to hydrolysis)
Quantified DifferenceNear quantitative conversion vs. significant yield loss to side reactions
ConditionsSolid-liquid phase-transfer process, 3 hours

Proves that selecting the correct base-solvent pairing for this specific salt prevents costly side reactions and maximizes active ylide utilization.

Stereoselective Z-Alkene Formation

Unstabilized ylides derived from Propyltriphenylphosphonium bromide inherently favor the formation of Z-alkenes during standard Wittig reactions. Without the addition of modifying agents, the reaction typically yields a highly selective Z:E ratio of 94:6 [1]. If E-alkenes are required as a baseline comparison, specific quenching with large excesses of methanol at -78 °C or Schlosser modifications are necessary, proving the compound's natural strong bias toward Z-geometry [1].

Evidence DimensionZ/E stereoselectivity
Target Compound DataStandard conditions (94:6 Z:E ratio)
Comparator Or BaselineMethanol-quenched conditions (E-alkene major)
Quantified Difference88% excess of Z-isomer under standard conditions
ConditionsUnstabilized ylide reaction with non-stabilized aldehydes

Allows buyers to predictably control the stereochemical outcome of critical carbon-carbon double bonds in complex molecule synthesis.

Active Pharmaceutical Ingredient (API) Synthesis

Propyltriphenylphosphonium bromide is a highly reliable choice for synthesizing APIs requiring strict Z-alkene geometry. Its predictable 94:6 Z:E selectivity under standard conditions ensures high stereochemical purity without the need for complex, low-temperature Schlosser modifications [1].

Green Chemistry Scale-Up Operations

For industrial facilities transitioning to less toxic solvent systems, this compound offers measurable manufacturability advantages. Its highly efficient synthesis in isopropanol (71.8% yield) outperforms shorter-chain analogs, making it highly suitable for sustainable, large-scale production workflows [2].

Solid-Liquid Phase-Transfer Catalysis

When anhydrous or highly sensitive conditions are difficult to maintain, this compound excels in solid-liquid phase-transfer setups. Pairing it with carbonate bases in dioxane provides nearly quantitative yields, offering a robust and cost-effective alternative to traditional homogeneous Wittig protocols [1].

Bio-Based Alkenoic Acid Production

In biorefinery contexts, this compound is utilized to upgrade levulinic acid into high-value alkenoic acids. Its proven formation yield in bio-based solvents like isopropanol allows for highly efficient, one-pot olefination workflows that minimize the reliance on toxic, petroleum-derived solvents [2].

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

6228-47-3
15912-75-1

Wikipedia

Triphenylpropylphosphonium bromide

Dates

Last modified: 08-15-2023

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